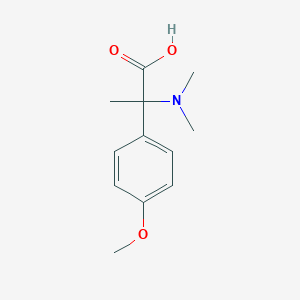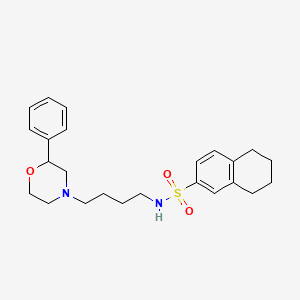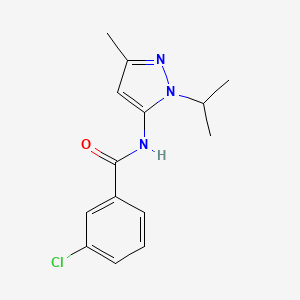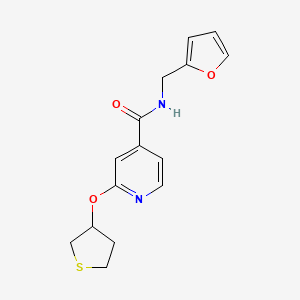
1-(2-Chlorophenyl)-3-(4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves various chemical reactions, often using catalysts under specific conditions. For instance, the synthesis of a similar compound, 4-(4-chlorophenyl)-6-methyl-5-methoxy-carbonyl-3,4-dihydropyrimidin-2(H)-one, was achieved through the reaction of 4-chlorobenzaldehyde, methyl acetoacetate, and urea using H3BO3 as a catalyst under microwave irradiation, demonstrating a method that could potentially apply to our compound of interest (Guo & Shun, 2004).
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using techniques like X-ray single-crystal diffraction, demonstrating specific spatial arrangements and bonding patterns. For example, a study on N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine revealed molecule inversion dimers via pairs of N—H⋯N hydrogen bonds, packed into layers by π-stacking interactions (Repich et al., 2017).
Chemical Reactions and Properties
Chemical reactions involving the compound or its analogs often lead to the formation of complex structures with specific properties. For example, the reaction of arylsulfonyl isocyanates with 4-amino-2,6-dialkylpyrimidines led to the formation of N-arylsulfonyl-N′-(pyrimidin-4-yl)ureas, showcasing a method of creating derivatives with potentially similar chemical behaviors as our compound (Zeuner & Niclas, 1989).
Physical Properties Analysis
The physical properties of similar compounds, such as solubility, melting points, and crystalline structure, have been studied using various analytical methods. For instance, the physical characterization of 4-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-6-(2,4-dichlorophenyl)pyrimidin-2-amine highlighted its crystalline structure and potential antibacterial properties, providing insights into the physical characteristics one might expect from our compound (Murugavel et al., 2015).
Aplicaciones Científicas De Investigación
Molecular Dimerization
Research highlights the significant dimerization capability of ureidopyrimidinones through quadruple hydrogen bonding, indicating potential applications in supramolecular chemistry for creating highly organized structures. This property underlines the compound's utility in designing new molecular assemblies with tailored properties for materials science and nanotechnology (Beijer et al., 1998).
Synthesis of Heterocyclic Compounds
The compound serves as a precursor in synthesizing diverse heterocyclic compounds, such as pyrimidines and urethanes, showcasing its adaptability in organic synthesis. These reactions produce a range of products with potential pharmaceutical applications, highlighting the compound's role in drug discovery and development (Kinoshita et al., 1989).
Herbicidal Activity
The compound's derivatives have been identified as new chlorosis-inducing preemergence herbicides. By inhibiting carotenoid biosynthesis at the phytoene desaturase step, these derivatives demonstrate the compound's potential for agricultural applications, particularly in developing new herbicidal agents (Babczinski et al., 1995).
Formation of Novel Organic Compounds
Studies reveal the compound's role in generating novel organic compounds, including imidazolidinone, triazinone, and pyrimidinone derivatives, through reactions with various acceptor molecules. These findings indicate the compound's utility in organic chemistry for synthesizing complex molecules with potential applications in medicinal chemistry and material science (Matsuda et al., 1976).
Propiedades
IUPAC Name |
1-(2-chlorophenyl)-3-[4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23ClN6O/c1-12-16(23-18(26)22-15-7-5-4-6-14(15)19)13(2)21-17(20-12)25-10-8-24(3)9-11-25/h4-7H,8-11H2,1-3H3,(H2,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEWVLKWYQBTLPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N2CCN(CC2)C)C)NC(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorophenyl)-3-[4,6-dimethyl-2-(4-methylpiperazin-1-YL)pyrimidin-5-YL]urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(E)-4-[3-(4-tert-butylphenoxy)phenyl]but-3-en-2-one](/img/structure/B2487438.png)
![1-allyl-4-{1-[3-(2,5-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2487440.png)




![9-cyclopropyl-3-(2,4-dimethoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2487449.png)
![4-chloro-1-ethyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-3-carboxamide](/img/structure/B2487450.png)

![3-Methyl-1-[(pyridazin-3-yl)methyl]urea](/img/structure/B2487452.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-((2-methoxyphenyl)carbamoyl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2487453.png)
